
Diethyl 2-butyl-2-methylmalonate
Overview
Description
Diethyl 2-butyl-2-methylmalonate is an organic compound with the molecular formula C12H22O4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by butyl and methyl groups, and the carboxyl groups are esterified with ethyl groups. This compound is used in various organic synthesis processes due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-butyl-2-methylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
In industrial settings, the synthesis of diethyl butylmethylmalonate follows similar principles but is scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-butyl-2-methylmalonate undergoes several types of chemical reactions, including:
Substitution Reactions: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can be oxidized to form diethyl butylmethylmalonate derivatives with additional functional groups.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form simpler molecules.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Heating: Decarboxylation typically requires heating the compound in the presence of a catalyst.
Major Products Formed
Hydrolysis: Butylmethylmalonic acid and ethanol.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Decarboxylation: Simpler carboxylic acids and carbon dioxide.
Scientific Research Applications
Synthetic Applications
2.1 Building Block in Organic Synthesis
Diethyl 2-butyl-2-methylmalonate serves as a crucial building block in the synthesis of various organic compounds. It can undergo several reactions, including alkylation and acylation, making it valuable for constructing complex molecular architectures.
Case Study: Synthesis of Chiral Malonates
Recent studies have demonstrated the use of this compound in the enantioselective synthesis of chiral malonates through phase-transfer catalytic α-alkylation. This method achieved high chemical yields and enantioselectivities, showcasing the compound's utility in asymmetric synthesis .
Table 1: Summary of Synthetic Reactions Involving this compound
Reaction Type | Description | Resulting Compounds |
---|---|---|
Alkylation | Reacted with various alkyl halides | Chiral malonates |
Acylation | Combined with acyl chlorides | Acylated derivatives |
Esterification | Formed esters with alcohols | Diverse ester products |
Medicinal Chemistry Applications
3.1 Drug Development
this compound has been explored for its potential in drug development, particularly in synthesizing pharmaceutical intermediates. Its ability to form stable derivatives allows for the modification of bioactive compounds.
Case Study: Synthesis of Anticancer Agents
Research indicates that this compound can be utilized to synthesize intermediates for anticancer agents. The compound's reactivity facilitates the formation of complex structures that may exhibit therapeutic properties against cancer cells .
Material Science Applications
4.1 Polymer Chemistry
The compound is also employed in polymer chemistry, particularly in radical polymerization processes. It can be used as a monomer or co-monomer to produce polymers with specific properties.
Case Study: Radical Polymerization
A study demonstrated the use of this compound in O-atom transfer radical polymerization (O-ATRP), leading to polymers with tailored functionalities suitable for coatings and adhesives .
Mechanism of Action
The mechanism of action of diethyl butylmethylmalonate involves its reactivity as a nucleophile and its ability to form enolate ions. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the butyl and methyl groups.
Diethyl butylmalonate: Similar but lacks the methyl group.
Diethyl methylmalonate: Similar but lacks the butyl group.
Uniqueness
Diethyl 2-butyl-2-methylmalonate is unique due to the presence of both butyl and methyl groups, which provide additional steric and electronic effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Biological Activity
Diethyl 2-butyl-2-methylmalonate (DBMM) is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 230.3 g/mol. It is characterized by the presence of two ethyl ester groups and a branched butyl chain, which contribute to its lipophilicity and potential bioactivity.
Synthesis
DBMM can be synthesized through the reaction of diethyl malonate with butyl bromide in the presence of a base, typically sodium ethoxide. The process involves nucleophilic substitution where the butyl group is introduced to the malonate framework.
Antifungal Properties
Recent studies have highlighted the antifungal activity of related compounds within the malonate family. For instance, diethyl 2-(aryl(alkyl)amino)methylene malonates exhibited promising antifungal effects, with IC50 values ranging from 0.013 µM to 35 µM, indicating that structural modifications can enhance bioactivity significantly .
Case Studies
- Neuroinflammation Model : In a study examining the effects of MMA on rat brain tissue, it was found that MMA inhibited lactate dehydrogenase activity, leading to metabolic acidosis and potential neuronal damage. This suggests that derivatives like DBMM could also impact metabolic pathways in neurons .
- Antifungal Efficacy : A study evaluated various diethyl malonates for their antifungal properties against plant pathogens. Compounds with similar structures to DBMM demonstrated significant fungicidal activity, suggesting that DBMM may also possess similar properties .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing diethyl 2-butyl-2-methylmalonate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : this compound can be synthesized via alkylation of diethyl malonate using 2-butyl-2-methyl halides (e.g., bromide or chloride) in the presence of a base like sodium ethoxide. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and stoichiometric ratios. For example, adjusting the molar ratio of diethyl malonate to alkylating agent to 1:1.2 can minimize side reactions. Post-reaction purification via fractional distillation or column chromatography (using hexane/ethyl acetate gradients) enhances purity .
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks: ester methylene protons (δ 4.1–4.3 ppm, quartet), malonate central CH (δ 3.3–3.5 ppm, singlet), and alkyl substituents (δ 0.8–1.6 ppm, multiplet).
- ¹³C NMR : Ester carbonyls (δ 165–170 ppm), quaternary malonate carbon (δ 50–55 ppm), and alkyl carbons (δ 10–35 ppm).
- IR : Strong C=O stretches (~1740 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹). Compare with reference spectra of analogous malonates (e.g., diethyl 2-(4-bromobenzyl)malonate) for validation .
Q. What purification strategies are effective for isolating this compound from reaction mixtures containing unreacted starting materials?
- Methodological Answer : After neutralization and extraction (using dichloromethane/water), fractional distillation under reduced pressure (e.g., 1–5 mmHg, boiling point ~120–140°C) effectively separates the product. For higher purity, silica gel chromatography with a hexane/ethyl acetate (9:1) eluent resolves residual diethyl malonate or alkyl halides .
Q. How does steric hindrance from the 2-butyl-2-methyl substituents influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The bulky substituents reduce reactivity in SN2 reactions due to restricted access to the malonate’s central carbon. Kinetic studies using competing substrates (e.g., diethyl 2-methylmalonate vs. diethyl malonate) in alkylation reactions demonstrate slower rates (by ~30–50%) for sterically hindered derivatives. Solvent polarity (e.g., DMF vs. ethanol) can partially mitigate this by stabilizing transition states .
Q. What are the standard protocols for assessing hydrolytic stability of this compound under acidic or basic conditions?
- Methodological Answer : Hydrolysis is monitored via pH-stat titration:
- Acidic conditions (HCl, 1M) : Heat at 60°C and track ester cleavage by TLC (Rf shift) or quantify liberated ethanol via GC.
- Basic conditions (NaOH, 0.5M) : Use UV-Vis spectroscopy to detect malonate dianion formation (λ ~210 nm). Comparative studies show slower hydrolysis than unsubstituted diethyl malonate due to steric protection .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reaction pathways for this compound in enantioselective catalysis?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states in asymmetric alkylations. For example, chiral catalysts like Cinchona alkaloids induce enantioselectivity by stabilizing specific transition-state geometries. Compare computed activation energies (ΔG‡) for R vs. S pathways to predict enantiomeric excess (ee). Experimental validation via HPLC with chiral columns (e.g., Chiralpak IA) confirms computational predictions .
Q. What strategies resolve contradictions in reported reactivity data between this compound and its analogs (e.g., diethyl 2-allylmalonate)?
- Methodological Answer : Systematic kinetic studies under controlled conditions (solvent, temperature, catalyst) isolate steric vs. electronic effects. For instance, allyl groups enhance electrophilicity via conjugation, while 2-butyl-2-methyl groups reduce it. Use Hammett plots or Marcus theory to correlate substituent effects with reaction rates. Contrast with structurally similar compounds (e.g., diethyl 2-(cyclobutylmethyl)malonate) to identify trends .
Q. How can this compound serve as a precursor for bioactive molecules, and what assays evaluate its pharmacological potential?
- Methodological Answer : Functionalize the malonate core via Knoevenagel condensations or Michael additions to generate α,β-unsaturated esters. Test derivatives for antimicrobial activity using microbroth dilution (MIC assays against S. aureus and E. coli) or enzyme inhibition (e.g., COX-2 inhibition via fluorometric assays). Compare with known drugs (e.g., ibuprofen malonate analogs) to assess structure-activity relationships .
Q. What advanced analytical techniques (e.g., X-ray crystallography, HRMS) elucidate the solid-state structure and degradation products of this compound?
- Methodological Answer :
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: ether/hexane). Resolve the malonate core geometry and substituent orientation.
- HRMS : Use electrospray ionization (ESI+) to confirm molecular ion ([M+H]⁺, m/z calc. 245.1752). LC-HRMS/MS identifies degradation products (e.g., hydrolyzed malonic acid derivatives) .
Q. How do solvent effects and Lewis acid catalysts modulate the regioselectivity of this compound in multicomponent reactions?
- Methodological Answer : In Ugi or Biginelli reactions, polar aprotic solvents (DMF, THF) enhance electrophilicity, directing nucleophiles to the malonate’s central carbon. Lewis acids (e.g., ZnCl₂) coordinate to ester carbonyls, activating specific sites. Monitor regioselectivity via ¹³C NMR or isotopic labeling (e.g., ¹⁸O tracing in ester groups) .
Properties
IUPAC Name |
diethyl 2-butyl-2-methylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-8-9-12(4,10(13)15-6-2)11(14)16-7-3/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSFJMZKROGYJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203638 | |
Record name | Diethyl butylmethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55114-29-9 | |
Record name | Diethyl butylmethylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055114299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malonic acid, diethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71210 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl butylmethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2-butyl-2-methylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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